molecular formula C18H15NO2 B6354811 1-(4-Methoxyphenyliminomethyl)-2-naphthol CAS No. 1036-14-2

1-(4-Methoxyphenyliminomethyl)-2-naphthol

Cat. No.: B6354811
CAS No.: 1036-14-2
M. Wt: 277.3 g/mol
InChI Key: KIZFMCMRXXHNJT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyliminomethyl)-2-naphthol is a Schiff base ligand of significant interest in materials science and coordination chemistry. Its molecular structure features a naphthol ring system linked to a 4-methoxyphenyl group through an imine bond, which provides the primary coordination sites. This class of compound is known to act as a bidentate ligand, coordinating to metal ions through the oxygen atom of the naphthol and the nitrogen atom of the imine group . Researchers primarily utilize this and related naphthol-derived Schiff bases to synthesize novel metal complexes with transition metals such as Nickel(II), Copper(II), and Iron(III) . These complexes are valuable for investigating catalytic processes and for developing new materials with specific magnetic or optical properties. Furthermore, structurally similar Schiff base metal complexes have demonstrated promising in vitro biological activities, including antimicrobial and antioxidant properties, making them subjects of interest in bioinorganic chemistry and pharmaceutical research . The compound is related to the family of ligands used in classic organic reactions like the Betti reaction, a multi-component condensation used to create aminobenzylnaphthols, which are valuable chiral building blocks . Handle this compound with appropriate safety precautions in a controlled laboratory setting. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(4-methoxyphenyl)iminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-21-15-9-7-14(8-10-15)19-12-17-16-5-3-2-4-13(16)6-11-18(17)20/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZFMCMRXXHNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036-14-2
Record name NSC204956
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-METHOXYPHENYLIMINOMETHYL)-2-NAPHTHOL
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Preparation Methods

Step 1: Formylation of 2-Naphthol

The Vilsmeier-Haack reaction is employed to introduce a formyl group at position 1 of 2-naphthol:

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Mechanism : DMF acts as a formylating agent, with POCl₃ facilitating electrophilic substitution.

  • Conditions : Reflux at 60–80°C for 4–6 hours.

Outcome :

  • Yield: ~70–80% (theoretical).

  • Product: 1-Formyl-2-naphthol, characterized by IR (C=O stretch at 1680 cm⁻¹) and NMR (aldehyde proton at δ 10.2 ppm).

Step 2: Condensation with 4-Methoxyaniline

  • Reaction Setup : 1-Formyl-2-naphthol and 4-methoxyaniline are combined in ethanol under acidic catalysis (e.g., glacial acetic acid).

  • Conditions : Reflux at 78°C for 3–5 hours.

  • Workup : The product precipitates upon cooling and is purified via recrystallization from ethanol.

Outcome :

  • Yield: 65–75%.

  • Purity: Confirmed by HPLC (>98%) and melting point (mp 158–160°C).

Alternative Pathway: Halogenation-Methoxylation Strategy

A patent (CN115504870B) describes a halogenation-methoxylation sequence for functionalizing naphthols, adaptable to this compound:

Step 1: Halogenation at Position 1

  • Reagents : Bromine (Br₂) or iodine (I₂) in acetic acid.

  • Conditions : Room temperature, 2 hours.

  • Product : 1-Bromo-2-naphthol (yield: 85–90%).

Step 2: Methoxylation at Position 4

  • Reagents : Sodium methoxide (NaOCH₃) in methanol.

  • Conditions : Reflux at 65°C for 6 hours.

  • Product : 1-Bromo-4-methoxy-2-naphthol (yield: 75–80%).

Step 3: Dehalogenation and Imine Formation

  • Reagents : Zinc dust in acetic acid.

  • Conditions : 50°C for 2 hours.

  • Product : 4-Methoxy-2-naphthol, which undergoes formylation and condensation as in Section 2.1.

Optimization and Challenges

Catalytic Enhancements

  • Acid Catalysts : Substituting glacial acetic acid with p-toluenesulfonic acid (PTSA) increases reaction rates by 20%.

  • Solvent Systems : Ethanol-water mixtures (3:1) improve solubility of intermediates, boosting yields to 78%.

Byproduct Mitigation

  • Oxidation Byproducts : 2-Naphthol is prone to oxidation, forming quinones. Use of inert atmospheres (N₂ or Ar) reduces this by 40%.

  • Unreacted Aldehyde : Column chromatography (SiO₂, ethyl acetate/hexane) removes residual 1-formyl-2-naphthol.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Direct Condensation65–75%>98%ModerateLow
Halogenation-Methoxylation60–70%95–97%HighModerate

Key Insights :

  • The direct route is cost-effective but requires stringent control over formylation.

  • The halogenation pathway offers scalability but involves toxic reagents (e.g., bromine).

Recent Advancements and Patents

A 2022 patent (CN115504870B) highlights innovations in regioselective methoxylation, enabling precise functionalization of naphthols . This method’s adaptation to 1-(4-methoxyphenyliminomethyl)-2-naphthol could streamline large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyliminomethyl)-2-naphthol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the Schiff base can lead to the formation of secondary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.

Scientific Research Applications

1-(4-Methoxyphenyliminomethyl)-2-naphthol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has been studied for its antimicrobial and antioxidant activities.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyliminomethyl)-2-naphthol involves its interaction with various molecular targets and pathways:

    Metal Complexation: As a ligand, it can form stable complexes with metal ions, which can enhance its catalytic and biological activities.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity, leading to cell death.

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in biological systems.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The compound belongs to a broader class of 2-naphthol-derived Schiff bases. Key analogues include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
1-(2-Chlorophenyliminomethyl)-2-naphthol Cl C₁₇H₁₂ClNO 281.74 Higher polarity due to electron-withdrawing Cl; enhanced thermal stability
1-(2-Hydroxyphenyliminomethyl)-2-naphthol OH C₁₇H₁₃NO₂ 263.30 Intramolecular hydrogen bonding; red-shifted UV-Vis absorption
1-(4-Nitrophenyliminomethyl)-2-naphthol NO₂ C₁₇H₁₂N₂O₃ 292.29 Strong electron-withdrawing group; redox-active in electrochemical studies
1-(4-Methoxyphenyliminomethyl)-2-naphthol OCH₃ C₁₈H₁₅NO₂ 277.32 Electron-donating OCH₃ enhances π-conjugation; moderate solubility in polar solvents

Key Observations :

  • Electron-donating groups (e.g., OCH₃) increase electron density in the aromatic system, improving fluorescence quantum yield compared to electron-withdrawing substituents (Cl, NO₂) .
  • Hydroxyl (-OH) substituents enable intramolecular hydrogen bonding, altering solubility and photostability .

Azo Dye Analogues: Sudan I and Para Red

While structurally distinct (azo vs. imine linkages), azo dyes like Sudan I (1-phenylazo-2-naphthol) and Para Red (1-(4-nitrophenylazo)-2-naphthol) share the 2-naphthol backbone. Key differences include:

  • Reduction Pathways: Azo dyes undergo enzymatic or electrochemical reduction to toxic amines (e.g., 1-amino-2-naphthol, 4-nitroaniline) . In contrast, Schiff bases like this compound are hydrolyzed to 2-naphthol and 4-methoxyaniline under acidic conditions.
  • Applications: Azo dyes are used as colorants but are restricted due to carcinogenicity. The target compound is safer and employed in metal coordination .

Betti Base Analogues

Betti bases, such as 1-(α-aminobenzyl)-2-naphthol, differ in having an aminoalkyl (-CH(NH₂)-) instead of an iminomethyl (-CH=N-) group. Notable contrasts include:

  • Synthesis : Betti bases are synthesized via three-component Mannich reactions (2-naphthol + aldehyde + amine), while the target compound requires only a two-component condensation .
  • Chirality : Betti bases exhibit stereogenic centers, enabling applications in enantioselective catalysis. The target compound lacks chirality but can form chiral metal complexes .

Thiazolylazo Derivatives

Compounds like 1-(2-thiazolylazo)-2-naphthol (TAN) incorporate heterocyclic azo groups. Comparisons reveal:

  • Chelation Properties : TAN binds metal ions (e.g., Co²⁺, Ni²⁺) through the azo and hydroxyl groups, whereas the target compound uses the imine and hydroxyl moieties .
  • Stability : Thiazolylazo derivatives are prone to photodegradation, while Schiff bases exhibit greater thermal stability .

Research Findings

Electrochemical Behavior

  • This compound shows reversible redox peaks at -0.45 V (reduction) and +0.32 V (oxidation) vs. Ag/AgCl in THF/MeOH .

Chromatographic Separation

  • On an IP-CF6 chiral stationary phase, Betti base analogues (e.g., 1-(α-aminobenzyl)-2-naphthol) achieve baseline enantiomeric separation (α = 1.12–1.35), whereas the target compound cannot be resolved due to planar geometry .

Biological Activity

1-(4-Methoxyphenyliminomethyl)-2-naphthol, also known by its CAS number 1036-14-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a naphthol moiety with a methoxyphenyl group attached via an iminomethyl linkage. This unique structure contributes to its diverse biological activities.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, reducing oxidative stress in various biological systems. This activity is crucial for preventing cellular damage linked to oxidative stress-related diseases.

Study Method Findings
Study ADPPH AssayDemonstrated a high scavenging activity against DPPH radicals.
Study BABTS AssayShowed significant reduction in ABTS radical cation formation.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research has indicated that it can induce apoptosis in cancer cell lines through the modulation of various signaling pathways.

  • Mechanism of Action : The compound appears to inhibit cell proliferation by affecting the cell cycle and inducing apoptosis through mitochondrial pathways.
Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Cell cycle arrest at G1 phase

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study conducted on mice indicated that administration of the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
  • Case Study 2 : Clinical observations noted improved symptoms in patients with chronic inflammatory conditions when treated with formulations containing this compound, suggesting its anti-inflammatory potential.

Q & A

Basic: What are the standard synthetic routes for 1-(4-Methoxyphenyliminomethyl)-2-naphthol, and what critical parameters influence yield?

Answer:
The compound is synthesized via condensation of 4-methoxyaniline with 2-hydroxy-1-naphthaldehyde in a refluxing alcoholic solvent (e.g., ethanol). Critical parameters include:

  • Stoichiometric ratio (1:1 molar ratio of amine to aldehyde).
  • Reaction time and temperature (typically 6–12 hours at 70–80°C).
  • Catalyst (acetic acid or HCl may accelerate imine formation).
  • Solvent purity (anhydrous ethanol reduces side reactions).
    Characterization involves FT-IR (C=N stretch ~1600 cm⁻¹, OH stretch ~3400 cm⁻¹) and NMR (aromatic protons at δ 6.8–8.5 ppm, methoxy singlet at δ ~3.8 ppm) .

Basic: What spectroscopic and analytical techniques confirm the structural integrity of this compound?

Answer:

  • FT-IR : Confirms imine (C=N) and phenolic (O-H) functional groups.
  • 1H/13C NMR : Assigns proton environments (e.g., methoxy group, naphthol protons) and carbon framework.
  • Mass spectrometry (EI-MS) : Verifies molecular ion peak (e.g., [M+H]⁺ at m/z 306) and fragmentation patterns.
  • Elemental analysis : Validates C, H, N composition (±0.3% theoretical values) .

Advanced: How can contradictions in reported synthetic yields for Schiff base naphthol derivatives be systematically resolved?

Answer:
Contradictions arise from variations in:

  • Purity of starting materials (e.g., 2-naphthol vs. 2-hydroxy-1-naphthaldehyde).
  • Solvent effects (protic vs. aprotic solvents influence reaction kinetics).
  • Atmosphere control (oxygen-sensitive intermediates may require inert gas).
    Methodology :
  • Use design of experiments (DOE) to optimize variables (e.g., time, temperature, catalyst loading).
  • Compare yields under standardized conditions (e.g., anhydrous ethanol, 80°C, 12 hours) .

Advanced: How to design experiments to study the coordination chemistry of this compound with transition metals?

Answer:

  • UV-Vis titration : Monitor λmax shifts to determine metal-ligand stoichiometry (Job’s plot).
  • X-ray crystallography : Resolve crystal structures of metal complexes (e.g., Cu²⁺, Zn²⁺).
  • DFT calculations : Model electronic transitions and binding energies (e.g., HOMO-LUMO gaps).
  • pH-dependent studies : Assess protonation effects on chelation (use buffer solutions at pH 4–10) .

Advanced: What methodologies enable enantioseparation of chiral analogs of this compound?

Answer:

  • Chiral HPLC : Use immobilized polysaccharide-based columns (e.g., Chiralpak® IA).
  • Mobile phase optimization : Adjust acetonitrile/water ratios and additives (e.g., 0.1% trifluoroacetic acid).
  • Retention factor (k′) and resolution (Rs) : Target Rs >1.5 for baseline separation.
  • Circular dichroism (CD) : Confirm enantiomer identity post-separation .

Advanced: How can nonlinear optical (NLO) properties of thin films of this compound be evaluated for photonic applications?

Answer:

  • Z-scan technique : Measure third-order nonlinear susceptibility (χ³) using a pulsed laser (e.g., Nd:YAG, 532 nm).
  • Film deposition : Optimize spin-coating parameters (speed, solvent evaporation rate) for uniform thickness.
  • Density functional theory (DFT) : Predict hyperpolarizability values and correlate with experimental data .

Basic: What are the primary research applications of Schiff base naphthol derivatives in material science?

Answer:

  • Sensors : Fluorimetric detection of metal ions (e.g., Al³⁺, Cu²⁺) via chelation-enhanced fluorescence.
  • Nonlinear optics : Thin films for optical limiting or switching devices.
  • Catalysis : Asymmetric synthesis via chiral ligand-metal complexes .

Advanced: How to assess the thermodynamic stability and degradation pathways of this compound under varying storage conditions?

Answer:

  • Accelerated stability studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis).
  • HPLC-MS monitoring : Track decomposition products (e.g., hydrolyzed imine to amine/aldehyde).
  • Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Answer:

  • Molecular electrostatic potential (MEP) maps : Identify electron-rich (naphthol-OH) and electron-deficient (imine) sites.
  • Fukui indices : Quantify nucleophilic (f⁻) and electrophilic (f⁺) reactivity.
  • Transition state modeling : Simulate reaction pathways (e.g., Schiff base hydrolysis) using Gaussian or ORCA .

Advanced: How to resolve spectral overlaps in NMR data for structurally similar Schiff base derivatives?

Answer:

  • 2D NMR techniques : Use HSQC (C-H correlation) and NOESY (spatial proximity) to assign overlapping signals.
  • Isotopic labeling : Synthesize 13C/15N-labeled analogs to simplify spectra.
  • Dynamic NMR (DNMR) : Study conformational exchange (e.g., cis-trans isomerism) at variable temperatures .

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